Elucidation of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane: A Technical Overview
Elucidation of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the chemical structure, synthesis, and characterization of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. This compound, identified by the CAS number 306934-70-3, possesses a molecular formula of C₁₁H₁₄F₃N₃ and a molecular weight of 245.25 g/mol .[1][2][3][4] Its structure, featuring a trifluoromethyl-substituted pyridine ring linked to a 1,4-diazepane moiety, makes it a compound of interest in medicinal chemistry and drug discovery as a potential building block for more complex molecules.
Chemical Structure and Properties
The fundamental structure of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is characterized by a diazepane ring N-arylated with a 2-pyridyl group, which is substituted at the 5-position with a trifluoromethyl group. The trifluoromethyl group is a common bioisostere in medicinal chemistry, known for its ability to modulate metabolic stability and receptor binding affinity.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 306934-70-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄F₃N₃ | [1][2][3] |
| Molecular Weight | 245.25 g/mol | [2][3] |
| Appearance | Pale yellow, low melting solid | [4] |
| Melting Point | ~50 °C | [4] |
| SMILES | FC(F)(F)C1=CN=C(C=C1)N1CCCNCC1 | [3] |
| InChI Key | IBMSHQVIAUTKDL-UHFFFAOYSA-N | [1] |
Predicted Spectroscopic Data for Structure Elucidation
Table 2: Predicted ¹H and ¹³C NMR Data (CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-3' | ~6.6 | d | 1H | Pyridine CH |
| H-4' | ~7.6 | dd | 1H | Pyridine CH |
| H-6' | ~8.3 | s | 1H | Pyridine CH |
| N1-CH₂ | ~3.7 | t | 2H | Diazepane CH₂ |
| N4-CH₂ | ~3.0 | t | 2H | Diazepane CH₂ |
| C5-CH₂ | ~2.8 | t | 2H | Diazepane CH₂ |
| C6-CH₂ | ~1.9 | p | 2H | Diazepane CH₂ |
| C7-CH₂ | ~3.6 | t | 2H | Diazepane CH₂ |
| N4-H | ~1.8 | br s | 1H | Amine NH |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| C-2' | ~158 | Pyridine C-N | ||
| C-3' | ~108 | Pyridine CH | ||
| C-4' | ~138 (q) | Pyridine CH | ||
| C-5' | ~120 (q) | Pyridine C-CF₃ | ||
| C-6' | ~146 (q) | Pyridine CH | ||
| CF₃ | ~124 (q) | Trifluoromethyl C | ||
| N1-CH₂ (C2, C7) | ~48, ~46 | Diazepane CH₂ | ||
| N4-CH₂ (C3, C5) | ~50, ~49 | Diazepane CH₂ | ||
| C6 | ~28 | Diazepane CH₂ |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary. 'q' denotes a quartet due to C-F coupling.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 246.12.
Proposed Synthesis Pathway
The most direct and probable synthetic route to 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is via a nucleophilic aromatic substitution (SNAᵣ) reaction or a palladium-catalyzed Buchwald-Hartwig amination. The latter is often preferred for its efficiency and broader substrate scope.
Caption: Proposed Buchwald-Hartwig amination synthesis route.
Experimental Protocol: Buchwald-Hartwig Amination
This section provides a detailed, albeit predictive, experimental protocol for the synthesis of the title compound.
Materials:
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2-Chloro-5-(trifluoromethyl)pyridine
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1,4-Diazepane (Homopiperazine)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Xantphos
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Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene
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Standard glassware for inert atmosphere chemistry
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
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Addition of Reactants: Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) and 1,4-diazepane (1.2 equivalents) to the flask.
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Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-chloro-5-(trifluoromethyl)pyridine.
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Reaction: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane as a pale yellow solid.
Caption: General experimental workflow for synthesis and purification.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information detailing specific biological activities or associated signaling pathways for 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. However, the 1,4-diazepane scaffold is a known "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives have shown activity as, for example, antagonists for the HDM2-p53 interaction and as sigma receptor ligands. Therefore, it is plausible that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents targeting various biological pathways. Further research and screening are required to elucidate its pharmacological profile.
Caption: Logical workflow for discovering biological activity.
